6-甲基-4-(3-硝基苯基)-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

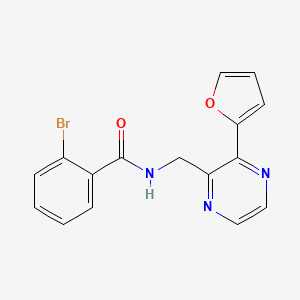

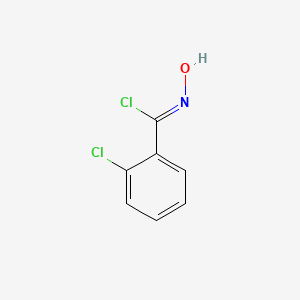

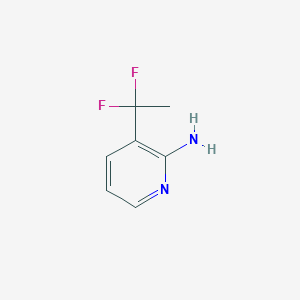

The compound of interest, Methyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of the tetrahydropyrimidine class, which is known for its diverse biological activities. The compound features a pyrimidine core, a thioxo group at the second position, a methyl group at the sixth position, and a nitrophenyl group at the fourth position. This structure is closely related to various compounds synthesized and characterized in the provided papers, which often involve modifications of the tetrahydropyrimidine core and its substituents.

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives typically involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis method combining aldehydes, β-keto esters, and urea or thiourea. For instance, Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized using 4-iodobenzaldehyde, methyl acetoacetate, and thiourea under microwave irradiation in the presence of iodine . Similarly, the compound could be synthesized by a modification of the Biginelli reaction, adjusting the substituents accordingly .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is often elucidated using X-ray diffraction crystallography, which provides detailed information about the tautomeric forms and the presence of non-covalent interactions within the crystal structure . The molecular geometry, vibrational frequencies, and NMR chemical shifts can be calculated using density functional theory (DFT) methods, which have been shown to reproduce experimental results effectively .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyrimidine derivatives can involve various functional groups present in the molecule. For example, the nitro group can participate in oxidative dehydrogenation reactions, as seen in the preparation of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate . The study of ipso-substitution of the methyl group by the nitro group in related compounds provides insights into the reactivity of the nitrophenyl substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives, such as vibrational frequencies, NMR chemical shifts, and electronic absorption spectra, can be characterized using various spectroscopic techniques, including FT-IR, UV-vis, and NMR spectroscopy . Theoretical calculations can predict these properties and provide a comparison with experimental data. Additionally, the thermodynamic properties at different temperatures can be calculated to understand the stability and reactivity of the compound .

科学研究应用

合成技术

关于 Biginelli 化合物的合成和反应的研究,包括衍生物如 6-甲基-4-(3-硝基苯基)-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸甲酯,突显了这些化合物生成各种杂环骨架的多功能性。这些骨架由于其潜在的生物活性而在药物化学中至关重要。Kappe 和 Roschger (1989)深入研究了这些衍生物的甲基化和酰化,探索了它们合成嘧啶并[2,3-b]噻嗪和噻唑并[3,2-a]嘧啶的潜力,表明它们在创建生物活性分子中的重要性 (Kappe & Roschger, 1989)。

抗菌和抗癌评估

这些衍生物的一个重要应用是它们的抗菌和抗癌潜力。Sharma 等人 (2012) 合成了这些衍生物的一系列并对其进行了评估,发现了对大肠杆菌具有显着活性的化合物,并对结肠癌细胞系具有有效的抗癌活性。此项研究强调了该化合物在开发新的治疗剂中的作用 (Sharma 等人,2012)。

材料科学应用

在材料科学中,四氢嘧啶衍生物的结构和构象分析,包括 6-甲基-4-苯基-2-硫代-1,2,3,4-四氢嘧啶-5-羧酸乙酯,提供了对其分子几何形状的见解以及在设计具有特定光学或电子性质的材料中的潜在应用。Memarian 等人 (2013) 采用 X 射线晶体结构分析和量子化学计算来研究这些方面,强调了这些化合物在先进材料合成中的相关性 (Memarian 等人,2013)。

安全和危害

属性

IUPAC Name |

methyl 6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-7-10(12(17)20-2)11(15-13(21)14-7)8-4-3-5-9(6-8)16(18)19/h3-6,11H,1-2H3,(H2,14,15,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXYLZFLLHRNCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2521504.png)

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)

![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)

![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)